![molecular formula C11H14N2O B1651290 Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] CAS No. 1254981-64-0](/img/structure/B1651290.png)

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]

Vue d'ensemble

Description

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24. The purity is usually 95%.

BenchChem offers high-quality Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de la Réductase des Aldoses

Les composés de Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] ont été trouvés pour inhiber la réductase des aldoses . La réductase des aldoses est une enzyme impliquée dans le métabolisme du glucose, et son inhibition peut être bénéfique dans le traitement des complications liées au diabète .

Applications Électrocatalytiques

La transformation en cascade électrocatalytique de certains composés peut conduire à la formation de composés de spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] . Ce processus est sélectif, facile et efficace, ce qui en fait une méthode prometteuse pour la synthèse de ces composés .

Systèmes Hétérocycliques Pharmacologiquement Actifs

Les composés de Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] sont des systèmes hétérocycliques pharmacologiquement actifs . Ils ont diverses applications biomédicales, ce qui les rend intéressants pour des études plus approfondies .

Cycloisomérisation en Relais

Les composés de Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] peuvent être synthétisés par un processus de cycloisomérisation en relais . Ce processus implique l'utilisation d'or, de palladium et d'acide phosphorique .

Synthèse d'Hétérocycles Complexes

Les dérivés de Furo[2,3-b]pyridine peuvent être transformés en hétérocycles complexes . Cela les rend utiles dans la synthèse d'une large gamme de composés .

Mécanisme D'action

Target of Action

It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol involving gold, palladium, and phosphoric acid

Mode of Action

The compound is part of the furo[2,3-b]pyridine derivatives, which are constructed through a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

As a furo[2,3-b]pyridine derivative, it’s possible that it may influence pathways related to cycloisomerisation and cycloaddition . .

Result of Action

As a furo[2,3-b]pyridine derivative, it’s possible that it may have similar effects as other compounds in this class . .

Analyse Biochimique

Biochemical Properties

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with several enzymes and proteins, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions are primarily characterized by strong binding affinities, which suggest that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can disrupt key cellular signaling pathways .

Cellular Effects

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting minimal selectivity toward normal cells . This indicates that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] can effectively target cancer cells without causing substantial harm to healthy cells.

Molecular Mechanism

The molecular mechanism of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] involves its binding interactions with key biomolecules. It has been found to inhibit or activate enzymes, leading to changes in gene expression and disruption of cellular signaling pathways . Molecular docking studies have revealed that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] exhibits strong binding affinities to AKT1, ERα, and HER2, suggesting that it can interfere with the normal functioning of these proteins and thereby exert its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] remains stable under specific conditions, allowing for sustained activity over extended periods

Dosage Effects in Animal Models

The effects of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can influence its efficacy and safety, making it essential to understand its metabolic pathways and their implications for therapeutic applications.

Transport and Distribution

Within cells and tissues, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine] plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.

Propriétés

IUPAC Name |

spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXJNBBFVSIROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246072 | |

| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254981-64-0 | |

| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254981-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[furo[2,3-b]pyridine-3(2H),4′-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

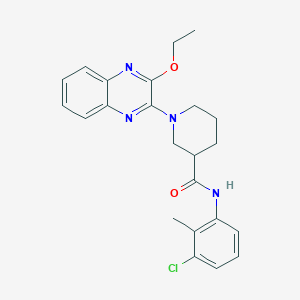

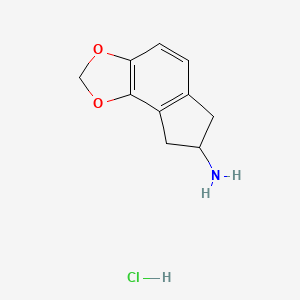

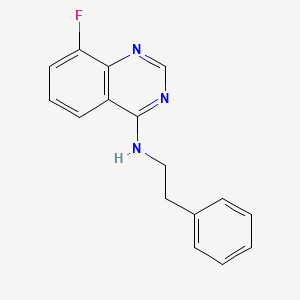

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651207.png)

![3-[(3-chlorobenzyl)thio]-7-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651210.png)

![2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B1651212.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-7-(5-chloro-2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651215.png)

![methyl 5-[6-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B1651216.png)

![1H-1,4-diazepine, hexahydro-1-[4-methyl-5-(4-methylphenyl)-1,1-dioxido-3-isothiazolyl]-, hydrochloride](/img/structure/B1651222.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1651223.png)